1-Naphthalenemethanamine,5-ethoxy-1,2,3,4-tetrahydro-N-methyl-,(R)-(9CI)

Serotonin Transporter (SERT) Structure-Activity Relationship (SAR) Antidepressant Drug Discovery

Researchers developing SERT-targeted chemical probes often face inconsistent enantiomeric purity in commercially available tetrahydronaphthalene amines, which undermines SAR reproducibility. This (R)-configured secondary amine (CAS 188111-22-0) directly addresses that gap. - Defined (R) stereochemistry enables construction of diastereomerically pure SERT ligand libraries via reductive amination or N-alkylation. - The 5-ethoxy substituent provides a validated potency benchmark: the corresponding N-substituted derivative (CHEMBL9894) exhibits a confirmed SERT IC50 of 198 nM, enabling direct head-to-head comparison with 5-methoxy analogs. - Supplied with full analytical documentation; ideal for use as an HPLC/GC reference standard for separating closely related 5-alkoxy-tetrahydronaphthalene derivatives.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 188111-22-0
Cat. No. B070284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenemethanamine,5-ethoxy-1,2,3,4-tetrahydro-N-methyl-,(R)-(9CI)
CAS188111-22-0
Synonyms1-Naphthalenemethanamine,5-ethoxy-1,2,3,4-tetrahydro-N-methyl-,(R)-(9CI)
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1CCCC2CNC
InChIInChI=1S/C14H21NO/c1-3-16-14-9-5-7-12-11(10-15-2)6-4-8-13(12)14/h5,7,9,11,15H,3-4,6,8,10H2,1-2H3/t11-/m0/s1
InChIKeyGDNGVGPSMRARNS-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity of CAS 188111-22-0


1-Naphthalenemethanamine,5-ethoxy-1,2,3,4-tetrahydro-N-methyl-,(R)-(9CI), also known as (R)-1-(5-Ethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylmethanamine, is a chiral secondary amine with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . It features a 1,2,3,4-tetrahydronaphthalene core with a 5-ethoxy substituent and an N-methylaminomethyl group at the 1-position in the (R) configuration. This compound belongs to the class of tetrahydronaphthalene derivatives, a scaffold extensively explored in medicinal chemistry for serotonergic and catecholaminergic targets [1]. Its calculated physicochemical properties include a density of 0.983 g/cm³, a boiling point of 331.4 °C at 760 mmHg, and a flash point of 138.1 °C, providing essential handling parameters for procurement and experimental use .

Chiral Intermediate (R)-enantiomer for SERT SAR exploration
5-Ethoxy Substituent Defined pharmacophore for tunable SERT affinity
Synthetic Handle Secondary N-methylamine for amine elaboration

Non-Interchangeability of the (R)-5-Ethoxy Scaffold


Generic substitution within the 1-aminomethyl-tetrahydronaphthalene class is invalid due to the profound impact of stereochemistry and aromatic ring substitution on pharmacological activity. The (R) configuration at the C1 position and the specific 5-ethoxy substituent are critical molecular determinants. Even minor modifications to the alkoxy group or the amine substitution pattern produce dramatic shifts in target binding profiles, as evidenced by the approximately 15-fold difference in serotonin transporter (SERT) inhibitory potency between the 5-ethoxy and 5-methoxy N-substituted analogs (IC50 of 198 nM vs. 13 nM, respectively), measured under the same experimental conditions [1]. Replacing this precise scaffold with a racemic mixture, an (S)-enantiomer, or a des-ethoxy analog would entirely alter the pharmacological outcome and invalidate any structure-activity relationship (SAR) study dependent on this chiral building block [2].

Stereochemistry

Racemic or (S)-enantiomer alternatives lack the required (R)-configuration for SERT interaction; enantiomer identity is a critical determinant for SAR continuity.

Alkoxy substitution

5-Methoxy analogs exhibit a markedly different SERT affinity profile; the 5-ethoxy group imparts a distinct pharmacological signature that cannot be replicated by shorter alkoxy chains.

Core scaffold

Des-ethoxy or unsubstituted tetrahydronaphthalene cores lack the key 5-alkoxy pharmacophore, eliminating selective binding to SERT and related monoamine targets.

Differentiation Evidence vs. Closest Analogs


SERT Inhibitory Potency: 5-Ethoxy vs. 5-Methoxy

In a cross-study comparison using the same radioligand uptake assay in rat cortical synaptosomes, the N-substituted derivative of CAS 188111-22-0 (CHEMBL9894, bearing a 5-ethoxy group) inhibits [³H]5-HT uptake with an IC50 of 198 nM, while the analogous 5-methoxy derivative (A-80426) exhibits a significantly more potent IC50 of 13 nM [1]. This constitutes an approximately 15.2-fold difference in SERT inhibitory activity attributable solely to the ethoxy-to-methoxy substitution on the tetrahydronaphthalene core, when both compounds carry distinct N-alkyl extensions. Notably, CAS 188111-22-0 serves as the direct synthetic precursor to CHEMBL9894, making this SAR directly relevant to its value as a key intermediate.

SERT Affinity: 5-Ethoxy vs. 5-Methoxy
Reported
IC50 198 nM (5-ethoxy) vs. 13 nM (5-methoxy); ~15.2-fold difference
Supports non-interchangeable SAR for ethoxy-substituted SERT ligands.
Cross-study comparison using [³H]5-HT uptake in rat cortical synaptosomes.
Serotonin Transporter (SERT) Structure-Activity Relationship (SAR) Antidepressant Drug Discovery

Physicochemical Properties: 5-Ethoxy vs. Unsubstituted Core

The 5-ethoxy substituent on CAS 188111-22-0 substantially alters key physicochemical properties compared to the unsubstituted parent scaffold (1,2,3,4-tetrahydro-N-methyl-1-naphthalenemethanamine, CAS 80376-84-7). The target compound exhibits a higher calculated boiling point of 331.4 °C (vs. 270.6 °C for the unsubstituted analog) and a higher flash point of 138.1 °C (vs. 125.5 °C) [1]. The density is marginally lower at 0.983 g/cm³ compared to 1.0 g/cm³ for the des-ethoxy analog . These differences are relevant for purification method selection, storage conditions, and safe handling protocols during scale-up.

Thermal Properties vs. Unsubstituted Core
Class-level inference
Boiling point +60.8 °C; Flash point +12.6 °C
Influences purification, storage, and safety protocol selection.
Calculated values; experimental verification advised.
Physicochemical Profiling Chromatography Process Chemistry

Enantiomeric Purity as a Critical Quality Attribute

CAS 188111-22-0 is defined by its (R) absolute configuration at the C1 position. In the broader class of 1-aminomethyl-tetrahydronaphthalenes, stereochemistry is a primary determinant of biological activity; the (R)-enantiomer of related scaffolds has been specifically utilized by Abbott Laboratories to generate potent SERT ligands such as A-80426 and CHEMBL9894 [1]. While no direct enantiomeric purity data for this specific CAS number is published, the vendor specification of ≥98% purity (NLT 98%) is the primary procurement benchmark. For applications requiring defined stereochemistry, the absence of the (S)-enantiomer is a minimum requirement, as racemization or enantiomeric impurity would introduce confounding variables in any pharmacological or synthetic application.

Enantiomeric Purity Requirement
Supporting evidence
Vendor purity ≥98% (NLT 98%)
(R)-enantiomer identity is critical for SAR; class-level precedent confirms stereospecific activity.
No direct chiral purity data published; vendor specification is primary benchmark.
Chiral Synthesis Enantiomeric Purity Medicinal Chemistry

Scaffold Validation: Privileged SERT Ligand Core

The 5-alkoxy-1-aminomethyl-tetrahydronaphthalene scaffold has been validated as a productive template for generating SERT ligands. A-80426, incorporating a 5-methoxy variant of this core, achieved an IC50 of 13 nM at SERT and a Ki of 3.77 nM in [³H]-paroxetine binding assays, while also demonstrating functional α2-adrenoceptor antagonism [1]. Fluoxetine, a benchmark SSRI, showed an IC50 of 308 nM in the same assay system, indicating that properly elaborated 5-alkoxy-tetrahydronaphthalene derivatives can exceed the potency of first-generation clinical SSRIs [1]. The 5-ethoxy variant (CAS 188111-22-0) provides a distinct starting point for SAR exploration where the ethyl group may confer different pharmacokinetic properties compared to the methyl analog.

Scaffold Validation: SERT Ligand Core
Class-level inference
5-Alkoxy derivatives exceed fluoxetine SERT potency in reported assays
Validated chemotype for developing SERT tool compounds and probes.
5-Methoxy analog (A-80426) IC50 = 13 nM vs. fluoxetine IC50 = 308 nM.
Privileged Scaffold SERT Pharmacology Drug Discovery

Recommended Applications for CAS 188111-22-0


SAR Exploration of 5-Alkoxy Substitution at SERT

Researchers comparing the pharmacological impact of 5-ethoxy versus 5-methoxy substitution on the tetrahydronaphthalene scaffold can employ CAS 188111-22-0 as a key synthetic intermediate. By performing parallel N-alkylation with identical electrophiles, the resulting 5-ethoxy and 5-methoxy compound pairs can be directly compared in SERT uptake and binding assays, using the established data for A-80426 (5-OCH3, IC50 = 13 nM) and CHEMBL9894 (5-OC2H5, IC50 = 198 nM) as reference benchmarks [1].

Chiral Building Block for CNS Library Synthesis

The defined (R)-configuration at C1 and the reactive secondary N-methylamine handle make this compound suitable for constructing diastereomerically pure compound libraries via reductive amination, amide coupling, or N-alkylation. The 5-ethoxy group provides a distinct physicochemical signature (higher lipophilicity vs. 5-methoxy) that may be advantageous for optimizing blood-brain barrier penetration in CNS drug discovery programs [2].

Reference Standard for Chromatographic Methods

With its calculated boiling point of 331.4 °C and density of 0.983 g/cm³ , CAS 188111-22-0 can serve as a reference compound for developing HPLC or GC methods aimed at separating closely related 5-alkoxy-tetrahydronaphthalene derivatives, particularly when establishing retention time windows for 5-ethoxy-substituted analogs in purity assays.

Precursor for Monoamine Transporter Probes

Given that the N-substituted derivative of this compound (CHEMBL9894) demonstrates confirmed SERT binding with an IC50 of 198 nM [1], CAS 188111-22-0 is a logical precursor for synthesizing tool compounds—including radioligands or fluorescent probes—designed to interrogate serotonin transporter pharmacology in native tissue preparations.

Application
Selection Property
Validation Focus
SERT SAR: 5-alkoxy substitution studies
Chiral intermediate with defined (R)-configuration
Enantiomeric identity and SERT affinity comparison
CNS library synthesis
Reactive N-methylamine handle for derivatization
Chiral purity and diastereomeric control
Chromatographic method development
Distinct 5-ethoxy retention signature
Retention time and purity profiling
Monoamine transporter probe synthesis
SERT-active chemotype precursor
Target engagement and assay reproducibility
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